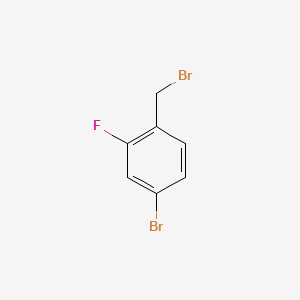

4-Bromo-2-fluorobenzyl bromide

Descripción

Overview of Halogenated Organic Compounds in Contemporary Synthetic Methodologies

Halogenated organic compounds are fundamental to modern organic synthesis, serving as crucial building blocks and intermediates. rsc.org The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—into organic molecules is a vital transformation in the synthesis of a vast array of substances. rsc.org These compounds are widely represented in pharmaceuticals, agrochemicals, polymers, and materials science. rsc.orgmt.com The presence of a halogen can significantly influence a molecule's biological activity and physical properties, such as stability towards oxidation and membrane permeability. rsc.org Consequently, a high percentage of pharmaceuticals and agrochemicals currently on the market contain halogens. acs.org

Halogenated compounds are particularly valued as intermediates in synthetic chemistry, especially in metal-catalyzed cross-coupling reactions where the halogen atom acts as a leaving group. rsc.orgacs.org The reactivity of the carbon-halogen bond varies depending on the halogen, with the order of reactivity generally being iodine > bromine > chlorine > fluorine. mt.com This differential reactivity allows for selective transformations in complex molecules. While traditional halogenation methods often involve harsh reagents, the development of more controlled and selective methods, including biocatalysis with halogenase enzymes and visible-light mediated reactions, is an active area of research. rsc.orgacs.org

Significance of Benzyl (B1604629) Bromide Frameworks in Precision Chemical Transformations

The benzyl bromide framework is a key functional group in organic synthesis, recognized for its specific reactivity. wikipedia.org The molecule consists of a benzene (B151609) ring attached to a bromomethyl group (-CH2Br). wikipedia.org The carbon atom attached to the aromatic ring is known as the benzylic position, which is particularly reactive. libretexts.org This heightened reactivity is due to the stability of the benzylic radical, carbocation, or anion intermediates that can be formed at this position, which are stabilized by resonance with the adjacent aromatic ring. libretexts.orgfiveable.me

This unique stability makes benzyl bromides excellent electrophiles for a variety of nucleophilic substitution reactions. fiveable.me They are commonly used as alkylating agents to introduce the benzyl group, which can serve as a protecting group for alcohols and carboxylic acids in multi-step syntheses. wikipedia.orgcommonorganicchemistry.com The benzyl group can be readily introduced and later removed under specific conditions, making it a versatile tool for chemists. Benzyl bromide and its derivatives are valuable starting materials for synthesizing a wide range of other benzyl-containing compounds and more complex molecular architectures. fiveable.me

Contextualization of 4-Bromo-2-fluorobenzyl bromide within Current Chemical Research Paradigms

This compound, with the chemical formula C7H5Br2F, is a disubstituted benzyl bromide that embodies the synthetic utility of both halogenated aromatics and benzyl halides. sigmaaldrich.comhxchem.net Its structure features a reactive bromomethyl group, making it an effective benzylating agent. libretexts.org Additionally, the benzene ring is substituted with both a bromine and a fluorine atom. This dual halogenation provides distinct reactive sites for further functionalization. The aryl bromide moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the fluorine atom can influence the electronic properties and biological activity of the final molecule.

This trifunctional nature—a reactive benzylic bromide, a stable aryl bromide, and a modifying fluoro group—makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. acs.orgguidechem.com For example, it has been used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione. chemicalbook.comsigmaaldrich.com The compound serves as a key building block, allowing for the sequential and regioselective introduction of different molecular fragments.

Chemical and Physical Properties of this compound

The following tables detail the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 76283-09-5 sigmaaldrich.comhxchem.netchemicalbook.comechemi.comnih.gov |

| EC Number | 278-412-7 sigmaaldrich.comchemicalbook.comechemi.comnih.gov |

| Molecular Formula | C7H5Br2F hxchem.netchemicalbook.comnih.gov |

| Synonyms | 4,α-Dibromo-2-fluorotoluene, 4-Bromo-1-(bromomethyl)-2-fluorobenzene, 2-Fluoro-4-bromobenzyl bromide sigmaaldrich.comhxchem.netechemi.comnih.gov |

| InChI Key | XMHNLZXYPAULDF-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 267.92 g/mol sigmaaldrich.comhxchem.netchemicalbook.comnih.gov |

| Appearance | White to light yellow crystal powder or solid chemicalbook.comechemi.comtcichemicals.com |

| Melting Point | 33-36 °C (lit.) chemicalbook.comsigmaaldrich.comechemi.com |

| Boiling Point | 126 °C (19 mmHg) chemicalbook.comechemi.com |

| Density | 1.9 ± 0.1 g/cm³ echemi.com |

Synthesis of this compound

One common laboratory synthesis method for this compound involves the radical bromination of 2-fluoro-4-bromotoluene. chemicalbook.comchemicalbook.com This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). chemicalbook.comchemicalbook.com The reaction mixture, usually in a solvent like carbon tetrachloride, is heated to reflux for several hours. chemicalbook.comchemicalbook.com After the reaction is complete, the mixture is cooled, and the product is isolated through filtration and extraction, yielding 4-bromo-1-(bromomethyl)-2-fluorobenzene. chemicalbook.comchemicalbook.com

Another reported method involves the reaction of 4-bromo-2-fluorobenzyl alcohol with hydrobromic acid. chemicalbook.com The alcohol is dissolved in a 48% hydrobromic acid solution and heated, leading to the substitution of the hydroxyl group with a bromine atom to yield the final product. chemicalbook.com

Established Synthetic Routes for this compound

Bromination of Substituted Toluene (B28343) Precursors

A primary and direct method for synthesizing this compound is through the radical bromination of a substituted toluene precursor, specifically 4-bromo-2-fluorotoluene (B1265965). This reaction selectively targets the benzylic methyl group for halogenation.

The process typically involves heating 4-bromo-2-fluorotoluene in a suitable solvent, such as carbon tetrachloride (CCl₄), with a brominating agent and a radical initiator. chemicalbook.comechemi.com N-bromosuccinimide (NBS) is commonly employed as the brominating agent, while azobisisobutyronitrile (AIBN) serves as the radical initiator. chemicalbook.comechemi.com The reaction mixture is heated to reflux, often around 100°C, for several hours to ensure complete conversion. chemicalbook.com Following the reaction, a standard workup procedure involving filtration, extraction, and solvent evaporation yields the final product. This method is known for its efficiency, with reported yields as high as 89%. chemicalbook.comechemi.com

| Parameter | Condition |

|---|---|

| Starting Material | 4-bromo-2-fluorotoluene |

| Brominating Agent | N-bromosuccinimide (NBS) |

| Radical Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Carbon tetrachloride (CCl₄) |

| Temperature | 100°C (Reflux) |

| Reaction Time | 13 hours |

| Yield | 89% |

Multi-step Synthesis Strategies from Aromatic Amine Starting Materials

More complex, multi-step synthetic routes for this compound often begin with readily available aromatic amines, such as para-toluidine (p-aminotoluene). google.comgoogle.com These pathways involve a sequence of classical organic reactions to build the desired substitution pattern on the aromatic ring before the final benzylic bromination.

A representative synthesis starting from p-toluidine (B81030) includes the following key steps:

Salt Formation and Nitration : The synthesis begins by reacting p-toluidine with sulfuric acid to form the corresponding sulfate (B86663) salt. This is followed by nitration using a mixed acid (sulfuric and nitric acid) to introduce a nitro group, yielding 3-nitro-4-methylaniline derivatives. google.com

Diazotization and Bromination : The amino group of the nitrated intermediate is then converted into a diazonium salt using sodium nitrite. google.comgoogle.com This diazonium salt is subsequently reacted with a bromine source, often in the presence of a copper catalyst (Sandmeyer reaction), to replace the diazonium group with a bromine atom, resulting in 2-nitro-4-bromotoluene. google.comgoogle.com

Reduction : The nitro group is reduced to an amino group, typically using a reducing agent like sodium sulfide, to produce 2-amino-4-bromotoluene. google.com

Diazotization and Fluorination : The newly formed amino group undergoes another diazotization reaction. The resulting diazonium salt is then subjected to a fluorination reaction (Balz-Schiemann reaction or similar methods) to introduce the fluorine atom, yielding the key intermediate, 4-bromo-2-fluorotoluene. google.com

Final Bromination : The synthesis concludes with the radical bromination of the methyl group of 4-bromo-2-fluorotoluene, as described in the previous section, to yield this compound. google.com

This multi-step approach offers versatility by allowing for the systematic construction of the required substitution pattern from simple starting materials. google.comgoogle.com

Emerging Synthetic Methodologies and Catalytic Approaches

Investigation of Novel Reagent Systems and Optimized Reaction Conditions

Advancements in the synthesis of this compound and its precursors focus on improving efficiency and safety. One area of investigation is the use of alternative brominating agents and reaction initiators. For instance, in the synthesis of related bromo-fluoro-aromatic compounds, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been used as an effective brominating agent. researchgate.net This reagent can offer advantages in handling and reactivity compared to elemental bromine.

Furthermore, the final benzylic bromination step has been optimized through the use of photo-initiation. The reaction can be carried out under ultraviolet (UV) illumination (wavelength >300 nm) to generate the necessary radicals, which can lead to higher purity and yield of the final product. google.com This "optical bromination" method provides an alternative to chemical initiators like AIBN. google.com

Exploration of Chemo- and Regioselective Synthesis Techniques for this compound

A significant challenge in the synthesis of the 4-bromo-2-fluorotoluene precursor is achieving the correct regiochemistry. The bromination of 4-fluorotoluene (B1294773) can lead to a mixture of isomers, including 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene (B1266451). prepchem.comgoogle.com Controlling the position of the bromine atom is crucial for the successful synthesis of the target molecule.

Research has shown that the choice of catalyst and solvent system can influence the isomeric ratio of the product. google.com For example, carrying out the bromination of 4-fluorotoluene in glacial acetic acid in the presence of both iodine and iron has been shown to markedly increase the proportion of the 3-bromo-4-fluorotoluene isomer over the 2-bromo isomer. google.com While this specific example favors a different isomer, it highlights a key strategy in regioselective synthesis: the use of specific catalytic systems to direct substitution to the desired position on the aromatic ring. Such principles are vital for developing efficient syntheses of the required 4-bromo-2-fluorotoluene intermediate.

Process Optimization and Yield Enhancement Strategies in the Production of this compound

Optimizing the production of this compound involves fine-tuning reaction parameters to maximize yield and minimize impurities. Key strategies include the precise control of stoichiometry, temperature, and reaction time.

For the final benzylic bromination step, controlling the feed ratio of 4-bromo-2-fluorotoluene to bromine under UV illumination is a documented strategy to improve both the yield and purity of this compound. google.com This method, combined with careful distillation of the final product, allows for the collection of a high-purity fraction, which is essential for its use in subsequent applications. google.comguidechem.com

| Compound Name |

|---|

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |

| 2-amino-4-bromotoluene |

| 2-bromo-4-fluorotoluene |

| 2-nitro-4-bromotoluene |

| 3-bromo-4-fluoronitrobenzene |

| 3-bromo-4-fluorotoluene |

| 3-nitro-4-methylaniline |

| This compound |

| 4-bromo-2-fluorotoluene |

| 4-fluorotoluene |

| Azobisisobutyronitrile (AIBN) |

| Bromine |

| Carbon tetrachloride |

| Glacial acetic acid |

| Iodine |

| Iron |

| N-bromosuccinimide (NBS) |

| Nitric acid |

| para-toluidine (p-aminotoluene) |

| Sodium nitrite |

| Sodium sulfide |

| Sulfuric acid |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHNLZXYPAULDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057822 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-fluoro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76283-09-5 | |

| Record name | 4-Bromo-2-fluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76283-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076283095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-1-(bromomethyl)-2-fluoro-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-(bromomethyl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-2-FLUOROBENZYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z26XYC1JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Fluorobenzyl Bromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and understanding electronic properties. researchgate.netmdpi.com Calculations are often performed using methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Prediction of Molecular Geometry and Conformational Landscapes

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in the 4-Bromo-2-fluorobenzyl bromide molecule. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. nih.gov The resulting optimized structure provides a clear picture of the spatial relationship between the benzene (B151609) ring, the fluorine and bromine substituents, and the bromomethyl group.

Conformational analysis, an extension of geometry optimization, explores the different spatial orientations (conformers) of the molecule that can exist due to rotation around single bonds, particularly the C-C bond connecting the bromomethyl group to the benzene ring. By calculating the energy of these different conformers, a potential energy surface can be mapped out, identifying the most stable (lowest energy) conformation and the energy barriers between different conformations.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Br (ring) Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (ring) Bond Lengths | ~1.39 - 1.40 Å |

| C-C (exocyclic) Bond Length | ~1.51 Å |

| C-Br (benzyl) Bond Length | ~1.95 Å |

| C-C-Br (benzyl) Angle | ~112° |

Note: These are typical values based on DFT calculations for similar halogenated aromatic compounds. Actual calculated values may vary based on the specific level of theory and basis set used.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations are a standard method for determining these orbital energies. nih.gov

Table 2: Calculated Frontier Molecular Orbital (HOMO-LUMO) Properties (Illustrative)

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

Note: Values are illustrative, based on DFT studies of analogous brominated aromatic compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. researchgate.net For this compound, an MD simulation could be used to explore its conformational space more extensively than static calculations.

By simulating the molecule's movement, often in the presence of a solvent, researchers can observe how it flexes, rotates, and interacts with its environment. This method is particularly useful for understanding the flexibility of the bromomethyl side chain and how intermolecular forces, such as those with solvent molecules, might influence its preferred conformations. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity or other properties. researchgate.net While no specific QSAR models for this compound are publicly documented, the methodology could be applied to predict its potential activities.

To build a QSAR model, one would first calculate various molecular descriptors for this compound and related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.gov These descriptors would then be statistically correlated with a known activity (e.g., enzyme inhibition, toxicity) to create a predictive model. Such a model could then be used to screen virtual libraries of similar compounds or to guide the synthesis of new derivatives with enhanced desired properties.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing a powerful complement to experimental measurements.

Computational Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational spectra (FT-IR and Raman) for this compound can be calculated using DFT. mdpi.com After performing a geometry optimization, a frequency calculation is carried out to determine the vibrational modes of the molecule. Each calculated frequency corresponds to a specific atomic motion, such as the stretching or bending of bonds. researchgate.net

The results provide a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. nih.gov These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis is aided by Potential Energy Distribution (PED) calculations, which assign each vibrational mode to specific molecular motions. mdpi.com

Table 3: Predicted Vibrational Frequencies (FT-IR and Raman) for this compound (Illustrative)

| Vibrational Mode | Predicted Wavenumber Range (cm-1) | Description |

|---|---|---|

| C-H stretching (aromatic) | 3050 - 3150 | Stretching of C-H bonds on the benzene ring. |

| C-H stretching (aliphatic) | 2950 - 3000 | Stretching of C-H bonds in the CH2Br group. |

| C=C stretching (aromatic) | 1400 - 1600 | Stretching of carbon-carbon bonds within the benzene ring. mdpi.com |

| C-F stretching | 1200 - 1280 | Stretching of the carbon-fluorine bond. |

| C-Br stretching (ring) | 500 - 650 | Stretching of the carbon-bromine bond on the benzene ring. |

Note: These ranges are based on characteristic frequencies for functional groups in similar molecules and are subject to variation based on the specific computational method.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation and analysis of molecules like this compound. By employing quantum mechanical calculations, it is possible to obtain theoretical NMR data that can complement and aid in the interpretation of experimental spectra. These predictions are particularly valuable for complex molecules where spectral assignment can be challenging, or for understanding the influence of substituents on the magnetic environment of different nuclei.

The most common theoretical approach for predicting NMR chemical shifts is Density Functional Theory (DFT). This method involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding of a given nucleus to the shielding of a standard reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable standard for other nuclei like ¹⁹F.

Several factors influence the accuracy of these predictions, including the choice of the functional, the basis set, and the treatment of solvent effects. Different functionals, which are approximations of the exchange-correlation energy in DFT, can yield varying degrees of accuracy. Larger and more flexible basis sets generally provide more accurate results but at a higher computational cost. Since NMR experiments are often conducted in solution, incorporating a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining predictions that are comparable to experimental data.

For this compound, computational predictions would focus on the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei. The predicted ¹H NMR spectrum would show signals for the benzylic protons (-CH₂Br) and the aromatic protons. The ¹³C NMR predictions would provide chemical shifts for the benzylic carbon and the six carbons of the aromatic ring. The single ¹⁹F nucleus would also have a characteristic predicted chemical shift. By analyzing the calculated values, researchers can gain insights into the electronic structure of the molecule and the effects of the bromo and fluoro substituents on the chemical shifts of the various nuclei.

Below is an illustrative table of predicted NMR chemical shifts for this compound, based on typical computational results for similar aromatic compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| C1-CH₂Br | - | ~30 | - |

| C2-F | - | ~160 (d, J ≈ 250 Hz) | ~ -115 |

| C3-H | ~7.4 | ~115 (d, J ≈ 20 Hz) | - |

| C4-Br | - | ~120 | - |

| C5-H | ~7.2 | ~130 | - |

| C6-H | ~7.5 | ~125 (d, J ≈ 5 Hz) | - |

| CH₂ | ~4.5 | - | - |

Note: The values in this table are illustrative and represent typical ranges observed for similar functional groups and substitution patterns. Actual computational results would vary depending on the level of theory, basis set, and solvent model used. The splitting patterns (d for doublet) and coupling constants (J in Hz) for the ¹³C and ¹⁹F nuclei are due to spin-spin coupling with neighboring fluorine atoms.

Reaction Pathway Energetics and Transition State Analysis for Reactions Involving this compound

Computational chemistry provides a powerful framework for investigating the energetics and mechanisms of chemical reactions involving this compound. Through the use of quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying key stationary points such as reactants, products, intermediates, and, most importantly, transition states. This allows for a detailed understanding of the reaction's feasibility, kinetics, and mechanism at a molecular level.

A common reaction type for a benzylic bromide like this compound is nucleophilic substitution (Sₙ2). In such a reaction, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group. Computational methods, particularly Density Functional Theory (DFT), can be employed to model this process.

The analysis begins with the geometry optimization of the reactants (this compound and the nucleophile) and the products. Following this, a search for the transition state structure is performed. The transition state represents the highest energy point along the reaction coordinate and is characterized by having a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction pathway.

Once the geometries of the reactants, transition state, and products are optimized, their electronic energies can be calculated. From these energies, key thermodynamic and kinetic parameters can be derived. The activation energy (Eₐ) of the reaction is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. The reaction enthalpy (ΔH) is the energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

By mapping the intrinsic reaction coordinate (IRC), computational chemists can confirm that the identified transition state indeed connects the reactants and products on the potential energy surface. This detailed analysis of the reaction pathway provides valuable insights that can be used to predict reactivity, understand reaction mechanisms, and design new synthetic routes.

Below is a representative data table illustrating the kind of energetic information that can be obtained from a computational study of an Sₙ2 reaction of this compound with a generic nucleophile (Nu⁻).

| Reaction Parameter | Calculated Value (kcal/mol) | Description |

| Activation Energy (Eₐ) | 15 - 25 | The energy barrier that must be overcome for the reaction to occur. |

| Reaction Enthalpy (ΔH) | -10 to -30 | The net energy change of the reaction, indicating an exothermic process. |

| Energy of Reactants | 0.0 (Reference) | The relative energy of the starting materials. |

| Energy of Transition State | 15 - 25 | The maximum energy along the reaction pathway. |

| Energy of Products | -10 to -30 | The relative energy of the final products. |

Note: The values in this table are illustrative and represent typical ranges for Sₙ2 reactions of benzylic halides. The actual values would depend on the specific nucleophile and the computational methodology employed.

Solid State Chemistry and Crystal Structure Analysis of 4 Bromo 2 Fluorobenzyl Bromide

Polymorphism and Solid-State Transformations

There is no specific information in the public domain regarding polymorphism or solid-state transformations of 4-Bromo-2-fluorobenzyl bromide.

The scientific community awaits a detailed crystallographic study to fully characterize the solid-state structure of this important chemical intermediate. Such research would provide valuable data for computational modeling, reaction planning, and the rational design of new materials.

Analysis of Intermolecular Interactions in Crystalline this compound Currently Unavailable in Public Research

A comprehensive search of publicly accessible scientific literature and crystallographic databases has revealed a notable absence of specific research focused on the solid-state chemistry and crystal structure analysis of this compound. Consequently, detailed research findings and data tables concerning the Hirshfeld surface analysis for the quantification of its intermolecular contacts could not be obtained.

Hirshfeld surface analysis is a powerful method used in crystallography to explore and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the detailed visualization and quantification of various close contacts between neighboring molecules. The analysis typically yields data on the percentage contributions of different types of interactions, such as those involving hydrogen, bromine, fluorine, and carbon atoms, which are crucial for understanding the stability and packing of the crystal lattice.

While general information regarding the chemical and physical properties of this compound is available, the specific crystallographic data required for a Hirshfeld surface analysis—namely a Crystallographic Information File (CIF) from a single-crystal X-ray diffraction study—does not appear to be published in the reviewed literature. Studies on analogous brominated and fluorinated organic compounds demonstrate the utility of this analysis, often revealing a complex interplay of hydrogen bonds, halogen bonds, and van der Waals forces that dictate the supramolecular architecture. However, without a dedicated study on this compound, a detailed and scientifically accurate account for the specified section remains unattainable.

Further research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound, would be required to generate the necessary data for a thorough Hirshfeld surface analysis. Such an investigation would provide valuable insights into the role of the bromine and fluorine substituents in directing the crystal packing and the nature of the intermolecular forces at play.

Applications of 4 Bromo 2 Fluorobenzyl Bromide in Advanced Synthetic Chemistry

Utilization as a Key Intermediate in Pharmaceutical Development

The unique substitution pattern of 4-bromo-2-fluorobenzyl bromide makes it a sought-after intermediate in the pharmaceutical industry. chemimpex.comontosight.ai Its ability to readily participate in various chemical reactions allows for the introduction of the 4-bromo-2-fluorobenzyl moiety into larger molecules, a common strategy in drug discovery to modulate biological activity. chemimpex.com

This compound is instrumental in the synthesis of a range of biologically active compounds and potential drug candidates. chemimpex.comontosight.ai Its reactivity is leveraged to build the core structures of molecules designed for therapeutic purposes. For instance, it is a key intermediate in the synthesis of FK-366, a compound investigated for the treatment of diabetic complications. guidechem.com

Another specific application is in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione, demonstrating its utility in creating complex heterocyclic systems often found in medicinal chemistry. chemicalbook.comchemicalbook.com The presence of fluorine and bromine atoms can enhance properties like metabolic stability and binding affinity, which are critical for the efficacy of a drug candidate. innospk.com

Table 1: Examples of Compounds Synthesized Using this compound

| Compound Name | Therapeutic Area/Application | Source(s) |

|---|---|---|

| FK-366 | Treatment of diabetic complications | guidechem.com |

The design of targeted therapeutic agents often relies on the precise modification of a lead compound to optimize its interaction with a biological target, such as an enzyme or receptor. This compound serves as a valuable tool in this process. chemimpex.com By incorporating the 4-bromo-2-fluorobenzyl group, medicinal chemists can systematically alter the steric and electronic properties of a molecule. innospk.com

The fluorine atom, known for its high electronegativity and ability to form strong bonds with carbon, can influence a molecule's conformation, pKa, and metabolic pathways. innospk.comguidechem.com The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space and the development of highly specific and potent therapeutic agents. ontosight.ai This strategic use of this compound contributes to the rational design of drugs aimed at specific disease targets, enhancing the efficiency of the drug discovery process. chemimpex.com

Applications in Agrochemical Synthesis and Development of Crop Protection Agents

Beyond pharmaceuticals, this compound is a key intermediate in the synthesis of modern agrochemicals. chemimpex.comontosight.aiontosight.ai The development of effective and environmentally safer crop protection agents is a significant area of chemical research, and this compound plays a vital role. innospk.com

The introduction of the fluorinated and brominated phenyl ring from this compound into a pesticide's molecular structure can lead to enhanced efficacy and selectivity. innospk.com These halogen atoms can increase the compound's stability in the environment and improve its ability to penetrate the target pest or plant. This leads to the creation of more potent and targeted pesticides and herbicides, which is crucial for addressing global agricultural challenges. innospk.comguidechem.com Its role as a versatile building block enables the development of new active ingredients for crop protection. chemimpex.com

Contribution to Materials Science and the Development of Advanced Functional Materials

The utility of this compound extends to the field of materials science, where it is used to create advanced materials with specific, desirable properties. chemimpex.comontosight.ai The compound's unique combination of reactive sites and halogen substituents makes it a valuable component in the synthesis of functional organic materials.

In polymer chemistry, this compound is applied in the formulation of specialty polymers and resins. chemimpex.com Its incorporation into polymer chains can significantly enhance the material's properties. For example, the presence of the bromo- and fluoro-substituted aromatic ring can improve the thermal stability and chemical resistance of the resulting polymer. chemimpex.com This makes such materials suitable for applications where durability under harsh conditions is required.

This compound is also a precursor for materials with specific electronic or optical properties. chemimpex.com It is used in the synthesis of dyes, pigments, and fluorescent agents. ontosight.ai The electronic nature of the substituted benzene (B151609) ring can be tuned to influence the absorption and emission of light, a key principle in the design of organic optoelectronic materials.

While direct synthesis of OLED or solar cell components using this specific bromide is not extensively documented in the provided results, its structure is highly relevant. Bromide-containing compounds, such as lead bromide, are integral to the development of perovskite solar cells. diva-portal.org The ability to introduce a bromo-fluorophenyl group via this compound offers potential pathways to synthesize novel organic semiconductors or host materials for OLEDs, or to modify interfaces in organic solar cells to improve efficiency and stability. chemimpex.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione |

| FK-366 |

Role in the Synthesis of Diverse Fluorinated Compounds

The strategic placement of a fluorine atom on the aromatic ring significantly influences the electronic properties of this compound, making it a key precursor for a range of fluorinated compounds. The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, as it can enhance properties such as metabolic stability, binding affinity, and lipophilicity. mdpi.com

The reactive bromomethyl (-CH₂Br) group is the primary site for synthetic transformations. ontosight.ai It readily participates in nucleophilic substitution reactions, allowing for the attachment of the 4-bromo-2-fluorobenzyl group to various substrates. This functionality is crucial for building the carbon skeleton of more complex molecules. For instance, this building block can be used in the synthesis of fluorinated analogues of biologically active compounds, such as nucleosides and flavones, where the fluorine atom is integral to their function. mdpi.comcuny.edu

Research in the synthesis of fluoro-organic compounds has demonstrated that fluorinated building blocks are essential. cuny.edu While direct fluorination of a complex molecule can be challenging, the use of synthons like this compound provides a more controlled and efficient pathway to the target fluorinated molecule. mdpi.com The bromine atom at the 4-position offers an additional reaction handle, which can be utilized in subsequent steps, such as cross-coupling reactions, to further elaborate the molecular structure. ontosight.ai

General Organic Synthesis and Fine Chemical Production

Beyond its role in creating novel fluorinated molecules, this compound is an important intermediate in general organic synthesis and the production of fine chemicals, including pharmaceuticals and agrochemicals. ontosight.aicphi-online.com Fine chemicals are pure, single substances produced in limited quantities for specialized applications, and intermediates like this compound are fundamental to their manufacture.

Its application in cross-coupling reactions, for example, is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. ontosight.ai The bromine atom on the benzene ring can participate in reactions like Suzuki, Heck, or Sonogashira couplings, allowing for the connection of the fluoro-substituted aromatic ring to other organic fragments. This versatility makes it a valuable component in the multi-step synthesis of many high-value chemical products.

The production of this compound itself involves a multi-step chemical process, often starting from simpler precursors like para-aminotoluene. google.com The synthesis is designed to be efficient and result in a high-purity product, which is essential for its use in the pharmaceutical and fine chemical industries. google.com The availability of this and other related fluorinated intermediates, such as 4-Bromo-2-fluorobenzaldehyde and 4-Bromo-2-fluorobenzonitrile, enables a wide range of synthetic possibilities for chemists. nih.govbldpharm.com

Table 2: Research Findings on the Utility of Halogenated Benzyl (B1604629) Halides

| Application Area | Synthetic Utility | Key Reactions |

|---|---|---|

| Pharmaceuticals | Intermediate for creating complex, biologically active molecules. ontosight.aimdpi.com | Nucleophilic Substitution, Cross-Coupling |

| Agrochemicals | Building block for specialized pesticides and herbicides. ontosight.ai | Alkylation, Etherification |

| Fine Chemicals | Precursor for high-purity, specialized chemical products. cphi-online.com | Grignard Reactions, Lithiation |

| Materials Science | Monomer or functional component for fluorinated polymers and materials. | Polymerization, Functionalization |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,α-Dibromo-2-fluorotoluene |

| 4-bromo-1-(bromomethyl)-2-fluorobenzene |

| para-aminotoluene |

| 4-Bromo-2-fluorobenzaldehyde |

| 4-Bromo-2-fluorobenzonitrile |

| N-bromosuccinimide |

| 4-bromo-2-fluorobiphenyl |

Future Research Directions and Perspectives for 4 Bromo 2 Fluorobenzyl Bromide

Development of More Sustainable and Environmentally Benign Synthetic Methods

The traditional synthesis of 4-bromo-2-fluorobenzyl bromide often relies on free-radical bromination of 4-bromo-2-fluorotoluene (B1265965) using reagents like N-bromosuccinimide (NBS) and radical initiators, which can present environmental and safety challenges. Future research will prioritize the development of greener synthetic alternatives.

Key areas of focus will include:

Photocatalysis: Visible-light-mediated photocatalysis represents a promising avenue for the benzylic bromination of 4-bromo-2-fluorotoluene. This method can avoid the use of stoichiometric and potentially hazardous radical initiators, relying instead on a photocatalyst that can be activated by light to promote the reaction with a bromine source.

Mechanochemistry: The use of mechanochemical methods, such as ball milling, could offer a solvent-free or low-solvent approach to the synthesis of this compound. This technique can enhance reaction rates and, in some cases, lead to different product selectivities compared to traditional solution-phase chemistry.

Biocatalysis: The exploration of enzymatic halogenation could provide a highly selective and environmentally friendly route to this compound and its precursors. While currently a nascent field for this specific type of transformation, the development of robust halogenating enzymes is a significant long-term goal.

| Synthetic Method | Potential Advantages | Research Focus |

| Photocatalysis | Mild reaction conditions, reduced use of hazardous initiators, high selectivity. | Development of efficient and recyclable photocatalysts. |

| Mechanochemistry | Solvent-free or reduced solvent usage, potentially improved reaction kinetics. | Optimization of milling parameters and scalability. |

| Biocatalysis | High selectivity (regio- and stereo-), environmentally benign conditions. | Discovery and engineering of suitable halogenating enzymes. |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The reactivity of this compound is largely dominated by its benzyl (B1604629) bromide moiety, making it a potent electrophile for SN2 reactions. However, future research will likely delve into more nuanced and novel transformations.

Cross-Coupling Reactions: While the benzyl bromide is highly reactive, the aryl bromide offers a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work could explore orthogonal reactivity, where the benzyl bromide is first reacted, followed by a cross-coupling at the aryl bromide position, or vice versa, to create complex molecular architectures.

Dual-Functionalization Reactions: The development of one-pot reactions where both the benzyl bromide and the aryl bromide are functionalized with different groups would be a significant advance in synthetic efficiency. This could involve the use of catalysts that exhibit chemoselectivity or the sequential addition of reagents under different conditions.

Generation of Reactive Intermediates: The compound can serve as a precursor to more reactive species. For instance, treatment with a strong base could potentially lead to the formation of a benzyne (B1209423) intermediate through elimination of HBr across the aromatic ring, although this would be a challenging transformation. Alternatively, single-electron transfer (SET) processes could generate radical species, opening up avenues for radical-based cyclizations and additions.

Integration with Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science makes this compound an ideal candidate for integration into automated and flow chemistry systems.

Flow Chemistry: The synthesis of derivatives from this compound can be readily adapted to continuous flow reactors. Flow chemistry offers several advantages, including enhanced safety (especially when handling reactive intermediates), precise control over reaction parameters (temperature, pressure, residence time), and ease of scalability. For example, the reaction of this compound with various nucleophiles (amines, phenols, thiols) could be performed in a flow setup to rapidly generate a library of derivatives.

Automated Synthesis Platforms: "Plug-and-play" automated synthesis platforms can utilize this compound as a key building block. By programming the platform to dispense specific nucleophiles and reagents into reaction vessels containing the benzyl bromide, large libraries of compounds can be synthesized with minimal manual intervention, accelerating the discovery process.

| Platform | Advantages | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, precise control, scalability. | Rapid library synthesis of ethers, esters, and amines for screening. |

| Automated Synthesis | High-throughput synthesis, reduced manual error. | Generation of diverse compound libraries for drug discovery. |

Discovery of New Biological Activities through Derivatization and Scaffold Modification

The 4-bromo-2-fluorobenzyl motif is present in a number of biologically active compounds. Future research will systematically explore the derivatization of this compound to discover novel therapeutic agents.

Kinase Inhibitors: Many kinase inhibitors feature a substituted benzyl group that occupies a specific pocket in the enzyme's active site. The 4-bromo-2-fluorobenzyl group can be incorporated into various scaffolds to probe interactions within the ATP-binding site of different kinases. The bromine atom can also serve as a vector for further modification through cross-coupling reactions to explore structure-activity relationships.

PARP Inhibitors: Some poly(ADP-ribose) polymerase (PARP) inhibitors incorporate fluorobenzyl moieties. The unique electronic properties of the 4-bromo-2-fluorobenzyl group could be exploited to design new PARP inhibitors with improved potency or selectivity.

Antimicrobial and Antiviral Agents: The lipophilicity and electrophilicity of the compound and its derivatives make it a candidate for developing new antimicrobial and antiviral agents. Derivatization with various heterocyclic systems could lead to the discovery of compounds with novel mechanisms of action.

Expansion into Emerging Fields of Chemical Research

The structural features of this compound make it a versatile building block for applications beyond traditional organic synthesis and medicinal chemistry.

Supramolecular Chemistry: The aromatic ring of this compound can participate in non-covalent interactions such as π-π stacking and halogen bonding (due to the bromine atom). By attaching this unit to larger molecular scaffolds, it can be used to direct the self-assembly of complex supramolecular architectures like cages, capsules, and polymers.

Nanomaterials: The benzyl bromide functionality can be used to covalently attach this molecule to the surface of nanomaterials, such as gold nanoparticles or carbon nanotubes. This surface functionalization can be used to tune the properties of the nanomaterial, for instance, by introducing a bromine handle for further chemical modification or by altering the material's solubility and dispersibility.

Q & A

Q. What are the key physicochemical properties of 4-bromo-2-fluorobenzyl bromide, and how are they experimentally determined?

Methodological Answer: The compound’s molecular formula is C₇H₅Br₂F (MW: 267.92), with purity ≥99% . Key properties include:

- Boiling Point : Not explicitly reported, but analogous fluorobenzyl bromides (e.g., 4-fluorobenzyl bromide) boil at ~85°C under reduced pressure (20 hPa) .

- Density : Estimated at ~1.5 g/mL (similar to 4-fluorobenzyl bromide, d = 1.517 g/mL) .

- Reactivity : Highly reactive due to the benzyl bromide group, necessitating anhydrous handling.

Q. Experimental Characterization :

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation .

- First Aid :

- Skin Contact : Wash immediately with soap/water for 15+ minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Toxicology : Limited data available; assume acute toxicity due to bromine and aromatic halogen reactivity .

Q. What is a standard synthetic route for this compound?

Methodological Answer : A common method involves alkylation of 4-bromo-2-fluorotoluene with bromine under radical-initiated conditions (e.g., using N-bromosuccinimide and AIBN) .

Q. Example Protocol :

Dissolve 4-bromo-2-fluorotoluene in CCl₄.

Add N-bromosuccinimide (1.1 eq) and AIBN (catalytic).

Reflux at 80°C for 12 hours.

Purify via column chromatography (hexane/ethyl acetate).

Q. Key Considerations :

- Monitor reaction progress by TLC (Rf ~0.5 in hexane/EtOAc 9:1).

- Avoid light to prevent radical side reactions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed in cross-coupling reactions involving this compound?

Methodological Answer : The compound’s bromine and fluorine substituents create steric and electronic effects influencing cross-coupling (e.g., Suzuki-Miyaura).

Q. Strategies :

- Catalyst Optimization : Use Pd(PPh₃)₄ to enhance selectivity for bromine over fluorine .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor oxidative addition at bromine.

- Temperature Control : Lower temperatures (50–60°C) reduce defluorination side reactions.

Case Study :

In a Suzuki coupling with 3-methoxybenzeneboronic acid, Pd(PPh₃)₄ achieved >90% yield with no defluorination .

Q. How can capillary electrophoresis (CE) resolve analytical challenges in quantifying bromide content?

Methodological Answer : CE with direct UV detection (214 nm) separates bromide ions from matrix interference (e.g., chloride).

Q. Protocol :

Buffer : 20 mM borate (pH 9.2) with 0.5 mM CTAB (to reverse EOF).

Voltage : 15 kV, 25°C.

Sample Prep : Hydrolyze 10 mg of compound in 1 M NaOH, neutralize with HNO₃ .

Q. Data Interpretation :

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Methodological Answer :

- Acidic Conditions (pH < 3) : Rapid hydrolysis of the benzyl bromide group to 4-bromo-2-fluorobenzyl alcohol.

- Basic Conditions (pH > 10) : Nucleophilic substitution (SN2) forms 4-bromo-2-fluorobenzyl alcohol or ethers.

Q. Experimental Validation :

Q. What are common by-products in its alkylation reactions, and how are they mitigated?

Methodological Answer :

- By-Products :

- Di-alkylation : Due to excess alkylating agent.

- Debromination : From over-reduction in catalytic hydrogenation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.